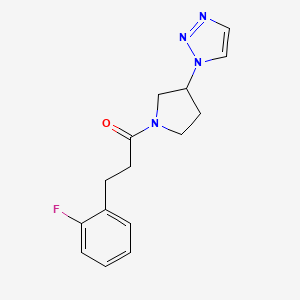

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Description

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one features a pyrrolidine core substituted with a 1,2,3-triazole ring and a propan-1-one moiety linked to a 2-fluorophenyl group.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSUDAQWBWBXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions, often involving a nucleophilic substitution reaction.

Introduction of the Fluorophenyl Group: The final step involves the coupling of the triazole-pyrrolidine intermediate with a fluorophenyl derivative, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

MYF-03-69 and NC-MYF-03-69

- Structure : MYF-03-69 (1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-1-yl)prop-2-en-1-one) shares the pyrrolidine-triazole core but incorporates a pyridinyl-triazole substituent and a trifluoromethylbenzyloxy group. NC-MYF-03-69 replaces the acryloyl group with propan-1-one .

- Key Differences :

- The target compound lacks the trifluoromethylbenzyloxy and pyridinyl groups, simplifying its structure.

- The 2-fluorophenyl group in the target may enhance lipophilicity compared to MYF-03-69’s benzyloxy substituent.

- Activity : MYF-03-69 disrupts YAP-TEAD interactions (critical in cancer signaling), achieving a yield of 52% during synthesis .

Morpholino-Triazole Derivatives ()

Compounds such as 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) replace pyrrolidine with morpholine, increasing polarity. These derivatives exhibit high synthetic yields (89–99%) via solid/solution-phase methods .

- The phenyl group on the triazole (vs. 2-fluorophenyl) reduces electronegativity, possibly affecting target binding.

Azetidine-Based Analog ()

1-(3-(1H-1,2,3-Triazol-1-yl)Azetidin-1-yl)-3-(4-Fluoro-3-Methylphenyl)Propan-1-one features a smaller azetidine ring (4-membered vs. pyrrolidine’s 5-membered), which may restrict conformational flexibility. The 4-fluoro-3-methylphenyl group adds steric bulk compared to the target’s 2-fluorophenyl .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Estimated) | Key Features |

|---|---|---|---|

| Target Compound | ~288 | ~2.5 | 2-Fluorophenyl, pyrrolidine core |

| MYF-03-69 | 444.16 | ~3.8 | Trifluoromethyl, pyridinyl |

| 2aca (Morpholino derivative) | 285.3 | ~1.9 | Morpholine, phenyl |

- Insight : The target’s lower molecular weight and moderate LogP suggest improved bioavailability compared to MYF-03-68.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a triazole-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a triazole ring connected to a pyrrolidine moiety and a fluorophenyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors. The incorporation of the triazole ring is achieved through cycloaddition reactions, which are well-documented in literature for creating diverse triazole derivatives .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .

Anticonvulsant Activity

A study on related triazole compounds demonstrated their potential anticonvulsant properties. The most promising derivatives showed higher efficacy than traditional anticonvulsants like valproic acid in animal models . The proposed mechanism involves modulation of voltage-gated sodium channels and GABAergic pathways.

Analgesic Effects

The compound's analgesic effects have also been investigated. It has been found to interact with pain receptors, potentially providing relief in pain models. In vitro studies suggest that it may inhibit the release of pro-inflammatory cytokines, contributing to its analgesic properties .

Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were tested against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Study 2: Anticonvulsant Activity

In another study involving animal models, the compound was administered at varying doses to evaluate its anticonvulsant effects. Results indicated a dose-dependent reduction in seizure frequency compared to control groups .

| Compound | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Test Compound | 10 | 75 |

| Valproic Acid | 20 | 60 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in fungal sterol synthesis.

- Receptor Modulation : It may modulate neurotransmitter receptors involved in pain perception and seizure activity.

- Ion Channel Interaction : Similar compounds have been shown to affect ion channels critical for neuronal excitability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.